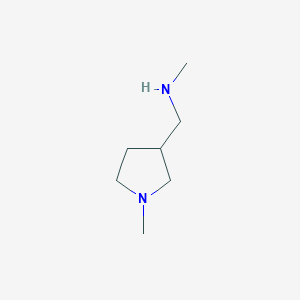

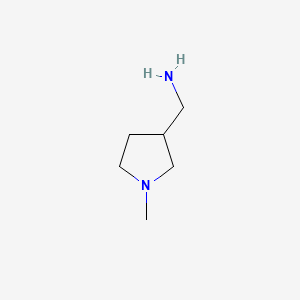

N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-5-7-3-4-9(2)6-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDWGNZSKNMPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567081 | |

| Record name | N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89850-95-3 | |

| Record name | N,1-Dimethyl-3-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89850-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(1-methylpyrrolidin-3-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine (CAS: 89850-95-3)

Part 1: Abstract and Introduction

N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine is a saturated heterocyclic diamine. Structurally, it features a pyrrolidine ring N-substituted with a methyl group, and a methylaminomethyl substituent at the C3 position. As with many substituted pyrrolidines, this compound represents a valuable chiral building block and structural motif in medicinal chemistry and organic synthesis. The pyrrolidine scaffold is a common feature in a wide array of natural products and pharmacologically active compounds. This guide provides a detailed overview of its chemical properties, a robust and field-proven protocol for its synthesis via reductive amination, and a discussion of its potential applications for researchers in drug development and chemical synthesis.

Part 2: Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research. This compound is identified by the CAS Registry Number 89850-95-3.[1][2][3][4] Its key identifiers and properties are summarized below.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 89850-95-3 | [1][2][3][4] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₁₆N₂ | [2][4] |

| Molecular Weight | 128.22 g/mol | [4] |

| Canonical SMILES | CNCC1CN(C)C1 | N/A |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Liquid | [2] |

| Density | 0.877 g/cm³ | |

| Boiling Point | 152.3 °C at 760 mmHg |

| Purity (Typical) | ≥95% |[2][4] |

Part 3: Synthesis via Reductive Amination: A Mechanistic Rationale and Protocol

While various synthetic routes to substituted N-methylpyrrolidines exist, one of the most reliable and widely adopted methods for generating the target secondary amine structure is a two-step, one-pot reductive amination. This approach is favored for its high selectivity, operational simplicity, and use of mild, readily available reagents, minimizing the formation of over-alkylated tertiary amine byproducts.

The core of this strategy involves the initial formation of an imine/enamine intermediate from a suitable ketone or aldehyde precursor, followed by in-situ reduction. For the synthesis of this compound, the logical precursor is 1-methylpyrrolidin-3-one . This ketone is reacted with methylamine to form a transient iminium ion, which is then immediately reduced by a hydride source. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation.

Causality Behind Experimental Choices:

-

Choice of Reductant (STAB): Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH), STAB is milder and more selective for iminium ions over ketones. This selectivity is crucial as it allows the reduction to occur in the presence of the unreacted starting ketone, preventing the undesired reduction of the ketone to an alcohol. Furthermore, STAB is tolerant of mildly acidic conditions, which are optimal for iminium ion formation.

-

Solvent (DCE): Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations as they are aprotic and effectively solubilize the reactants and the STAB reagent without reacting with them.

-

pH Control: A slightly acidic environment (often achieved by adding a small amount of acetic acid) is necessary to catalyze the formation of the iminium ion intermediate. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic. Therefore, careful control is paramount.

Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions in a fume hood.

Materials:

-

1-methylpyrrolidin-3-one (1.0 eq)

-

Methylamine (2.0 M solution in THF, 1.2 eq)

-

Sodium triacetoxyborohydride (STAB, 1.5 eq)

-

Acetic Acid (catalytic, ~0.1 eq)

-

1,2-Dichloroethane (DCE, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) for extraction

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methylpyrrolidin-3-one (1.0 eq) and anhydrous DCE.

-

Add methylamine solution (1.2 eq) to the flask, followed by a catalytic amount of glacial acetic acid (~0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

-

In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: Gas evolution (hydrogen) may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.

-

Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the pure this compound.

Caption: Reductive amination workflow for the synthesis of the target compound.

Part 4: Analytical Validation and Trustworthiness

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This constitutes a self-validating system where each analysis provides complementary information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all protons and their chemical environments. Key signals would include the N-methyl groups, the pyrrolidine ring protons, and the methylene bridge protons. Integration of these signals should match the expected 16 protons.

-

¹³C NMR: Will confirm the presence of the 7 distinct carbon atoms in the molecule, providing evidence of the carbon skeleton.

-

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this analysis provides the molecular weight of the compound. The expected molecular ion peak [M]+ at m/z 128 would be a primary confirmation of a successful synthesis. The fragmentation pattern can further validate the structure.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single major peak indicates a high degree of purity, while the area of the peak can be used for quantitative assessment.

Part 5: Applications in Research and Drug Development

While specific applications for this compound itself are not extensively documented in public literature, its structural class is of significant interest to drug development professionals. Substituted pyrrolidines are privileged scaffolds in medicinal chemistry.

The value of such diamine intermediates is exemplified by the synthesis of complex pharmaceutical agents. For instance, closely related chiral pyrrolidine amines serve as key intermediates in the synthesis of certain antibiotics. A notable example is the development of premafloxacin, an antibiotic, where a chiral N-methyl-pyrrolidinyl-ethylamine fragment was a critical component of the final molecule.[5] The synthesis of such complex drugs relies on the availability of well-defined and versatile building blocks like the topic compound.

Therefore, this compound is best positioned as a:

-

Scaffold for Combinatorial Chemistry: Its two distinct amine functionalities (one tertiary, one secondary) allow for selective, stepwise functionalization to rapidly generate libraries of new chemical entities for screening.

-

Fragment for Fragment-Based Drug Discovery (FBDD): The pyrrolidine core is a common motif for engaging with biological targets.

-

Precursor for More Complex Heterocyclic Systems: It can serve as a starting point for constructing more elaborate molecules of therapeutic interest.

References

- This compound. Chutai Biotechnology.

- This compound, CAS# 89850-95-3. Hit2Lead.

- Cas no 89850-95-3 (this compound).

- This compound | CAS: 89850-95-3. J&K Scientific.

- This compound CAS#:89850-95-3. Chemadd.

- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.

Sources

- 1. This compound - 楚肽生物科技 [apeptides.com]

- 2. You are being redirected... [hit2lead.com]

- 3. 89850-95-3(this compound) | Kuujia.com [pt.kuujia.com]

- 4. N-甲基-1-(1-甲基吡咯烷-3-基)甲胺|CAS: 89850-95-3|this compound-百灵威 [jkchemical.com]

- 5. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine" physical properties

An In-Depth Technical Guide to the Physical Properties of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine

Introduction

This compound is a substituted diamine featuring a pyrrolidine ring, a tertiary amine within the ring, and a secondary amine in the side chain. Its structural complexity and the presence of multiple basic centers make it a molecule of interest for researchers in medicinal chemistry and materials science, where it can serve as a versatile building block or ligand. The physical properties of such a compound are paramount, governing its behavior in chemical reactions, its formulation into products, and its interaction with biological systems.

This guide provides a detailed overview of the known and predicted physical properties of this compound (CAS No. 89850-95-3). Recognizing that publicly available, experimentally determined data for this specific molecule is limited, this document also serves as a practical whitepaper, furnishing researchers with robust, step-by-step protocols for the experimental determination of its most critical physicochemical parameters, including boiling point, acid dissociation constants (pKa), and aqueous solubility.

Chemical Identity and Structure

Correctly identifying the molecule is the foundation of any scientific investigation. The structural and identifying information for this compound is summarized below.

Caption: 2D Structure of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 89850-95-3 | [1] |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| Canonical SMILES | CNCC1CN(C)CC1 | N/A |

| InChIKey | Not readily available | N/A |

Known and Predicted Physicochemical Properties

The following table summarizes the available physical and chemical property data for this compound. It is critical to note that many of these values are predicted via computational models and await experimental verification.

| Property | Value | Type | Source |

| Physical Form | Liquid | Experimental | [1] |

| logP (Octanol/Water) | -0.57 | Predicted | [1] |

| Rotatable Bonds | 2 | Calculated | [1] |

| pKa (Strongest Basic) | 10.16 ± 0.40 | Predicted | [2] |

The negative predicted logP value suggests that the compound is likely hydrophilic and possesses good solubility in polar solvents. The presence of two rotatable bonds indicates a degree of conformational flexibility.

Experimental Protocols for Property Determination

Given the scarcity of experimental data, this section provides detailed methodologies for characterizing the key physical properties of this compound.

Determination of Boiling Point

Rationale: The boiling point is a fundamental physical constant that provides an indication of a liquid's volatility and is essential for purification by distillation. The intermolecular forces, primarily hydrogen bonding (from the secondary amine) and dipole-dipole interactions, will dictate this value. For context, the related compound N-methylpyrrolidine has a boiling point of 81 °C[3].

Methodology: Micro-scale Boiling Point Determination

This method is ideal for small sample quantities.

-

Preparation: Place a small volume (0.1-0.2 mL) of this compound into a clean, dry glass tube (4-5 mm diameter).

-

Capillary Inversion: Take a melting point capillary tube, seal one end in a flame, and place the open end down into the sample liquid.

-

Apparatus Setup: Attach the sample tube to a thermometer with a rubber band or wire, ensuring the bottom of the tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., silicone oil) ensuring the sample is fully submerged.

-

Observation: Heat the bath slowly (1-2 °C per minute). Observe the inverted capillary. A slow stream of bubbles will emerge as the air inside expands.

-

Data Recording: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary. For confirmation, allow the apparatus to cool slightly; the temperature at which the liquid is drawn back into the capillary is the condensation point, which should be identical to the boiling point.

Caption: Workflow for Micro-scale Boiling Point Determination.

Determination of Acid Dissociation Constants (pKa)

Rationale: As a diamine, the compound has two basic nitrogen atoms: the tertiary amine in the pyrrolidine ring and the secondary amine in the side chain. Their respective pKa values are critical for understanding the compound's ionization state at different pH levels. This profoundly impacts its aqueous solubility, membrane permeability, and potential interactions with biological targets, making pKa a cornerstone parameter in drug development.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent system (e.g., water/methanol) may be used, but the resulting pKa will be an apparent pKa (pKaapp).

-

Instrument Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01 and 10.01) that bracket the expected pKa values.

-

Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar.

-

Data Collection: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The resulting titration curve will show two inflection points corresponding to the protonation of the two amine groups. The pKa values can be determined from the pH at the half-equivalence points (the midpoint of the flat buffer regions on the curve). More accurately, the pKa can be calculated from the first derivative of the titration curve, where the peaks correspond to the equivalence points.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Storage and Handling

Proper storage is essential to maintain the integrity of the compound. Based on vendor information for structurally similar amines, the following conditions are recommended.

-

Temperature: Store at 2-8 °C.

-

Atmosphere: Keep sealed in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture and CO₂.

-

Light: Store in a dark place or in an amber vial to protect from light-induced degradation.

Conclusion

This compound is a chemical entity with significant potential, yet its fundamental physical properties are not widely documented in the public domain. The available data indicates it is a liquid at room temperature and likely hydrophilic. For researchers and drug development professionals, the experimental determination of its boiling point, pKa values, and solubility is a necessary step for its effective use. The protocols detailed in this guide provide a self-validating framework for obtaining this critical data, ensuring both scientific rigor and the reliable application of this compound in future research endeavors.

References

-

PubChem. (1-Methylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

-

Pearson+. N-Methylpyrrolidine has a boiling point of 81 °C, and piperidine.... Pearson Education. [Link]

Sources

An In-Depth Technical Guide to N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine, a substituted pyrrolidine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its chemical structure, potential synthetic pathways, and likely analytical characterization methods. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the nuanced properties and potential applications of novel heterocyclic amines.

Introduction

This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocyclic compounds. The pyrrolidine ring is a common structural motif in a wide array of natural products, pharmaceuticals, and functional materials. The substitution pattern of this particular molecule, featuring a methyl group on the ring nitrogen and an N-methylaminomethyl group at the 3-position, suggests potential for diverse chemical reactivity and biological activity. This guide aims to provide a detailed technical resource by combining established chemical principles with data from closely related analogues to elucidate the characteristics of this compound.

Physicochemical Properties

Based on available data from chemical suppliers and databases, the fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these properties are computed and may not reflect experimentally determined values.

| Property | Value | Source |

| CAS Number | 89850-95-3 | [1][2][3][4] |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| Appearance | Liquid (Predicted) | [1] |

| LogP (Computed) | -0.57 | [2] |

| Rotatable Bonds | 2 | [2] |

| Purity (Typical) | ≥95% | [2] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Reductive Amination

A likely synthetic strategy is the reductive amination of 1-methylpyrrolidin-3-one with methylamine. This two-step, one-pot reaction is a cornerstone of amine synthesis due to its efficiency and operational simplicity.

Caption: Proposed two-step synthesis of the target molecule via reductive amination.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard reductive amination methodologies. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve high yields and purity.

-

Reaction Setup: To a solution of 1-methylpyrrolidin-3-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane at room temperature, add a solution of methylamine (1.1-1.5 eq) in the same solvent.

-

Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the iminium ion intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to control the reaction exotherm.

-

Reaction Completion and Quenching: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Upon completion, quench the reaction by the slow addition of water or a dilute acid solution.

-

Workup and Isolation: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the final product.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are recommended for a thorough analysis.

Caption: A typical workflow for the analytical characterization of the target compound.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two N-methyl groups, the methylene protons of the pyrrolidine ring, the methine proton at the 3-position, and the methylene protons of the aminomethyl group. |

| ¹³C NMR | Resonances for the two distinct N-methyl carbons, the three unique carbons of the pyrrolidine ring, and the exocyclic methylene carbon. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (128.22 m/z). Fragmentation patterns would be characteristic of the pyrrolidine ring and the N-methylaminomethyl side chain. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of alkanes, C-N stretching of amines, and N-H bending of the secondary amine. |

Potential Applications and Pharmacological Profile

Specific applications and the pharmacological profile of this compound have not been documented in the available literature. However, the structural motifs present in the molecule allow for informed speculation on its potential utility.

The pyrrolidine scaffold is a key component in a multitude of biologically active compounds. For instance, various substituted pyrrolidines act as agonists or antagonists for a range of receptors in the central nervous system. The presence of two amine functionalities in the target molecule suggests it could serve as a versatile building block in the synthesis of more complex pharmaceutical agents.

Furthermore, compounds containing the N-methylpyrrolidine moiety have been investigated for a variety of therapeutic applications, including their use as intermediates in the synthesis of antibiotics and other bioactive molecules[5]. The specific substitution pattern of this compound may impart unique pharmacological properties that warrant further investigation.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information for structurally similar compounds suggests that it should be handled with care. The GHS classification for the closely related (1-methylpyrrolidin-3-yl)methanamine indicates that it is a flammable liquid and vapor, and causes severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has provided a foundational understanding of its properties, a plausible synthetic route, and a framework for its analytical characterization. The lack of extensive experimental data in the public domain highlights an opportunity for novel research to fully elucidate the chemical and biological characteristics of this compound.

References

- Current time information in Bahagian Pedalaman, MY. Google Search. Accessed January 18, 2026.

- This compound - BIOFOUNT. BIOFOUNT. Accessed January 18, 2026.

- This compound (CAS 89850-95-3) - PubChem.

- BB-4003801 - Hit2Lead. Hit2Lead. Accessed January 18, 2026.

- eMolecules this compound | 89850-95-3. Fisher Scientific. Accessed January 18, 2026.

- This compound - 楚肽生物科技. 楚肽生物科技. Accessed January 18, 2026.

-

Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]

Sources

- 1. eMolecules this compound | 89850-95-3 | Fisher Scientific [fishersci.com]

- 2. You are being redirected... [hit2lead.com]

- 3. apeptides.com [apeptides.com]

- 4. 89850-95-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine

Abstract: This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine, a disubstituted pyrrolidine derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is dissected through a detailed retrosynthetic analysis, followed by a methodical description of the forward synthesis. This guide emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms and protocols. Key transformations, including the formation of a crucial aminomethylpyrrolidine intermediate and its subsequent selective N-methylation via the Eschweiler-Clarke reaction, are detailed with step-by-step methodologies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing the necessary technical depth for the successful synthesis of the target compound.

Introduction and Retrosynthetic Analysis

This compound is a tertiary amine featuring a 1-methylpyrrolidine core substituted at the 3-position with an N-methylaminomethyl group. The synthesis of such structures requires careful strategic planning to ensure regioselectivity and to manage the reactivity of multiple nitrogen centers. A logical retrosynthetic approach simplifies the synthetic challenge by deconstructing the target molecule into readily available or easily synthesizable precursors.

The primary disconnection point in the retrosynthesis of the target molecule is the bond between the exocyclic nitrogen and its methyl group. This leads to the precursor (1-methylpyrrolidin-3-yl)methanamine (2) , a primary amine. This transformation is achievable via a methylation reaction, with the Eschweiler-Clarke reaction being a prime candidate due to its high selectivity for the exhaustive methylation of primary amines without the formation of quaternary ammonium salts.[1][2]

The second key disconnection is the bond between the pyrrolidine ring and the aminomethyl carbon. This suggests that the primary amine of intermediate 2 can be derived from the reduction of a nitrile group. This leads to the precursor 1-methylpyrrolidine-3-carbonitrile (3) . The reduction of nitriles to primary amines is a well-established transformation in organic synthesis.

Finally, the 1-methylpyrrolidine-3-carbonitrile can be envisioned as arising from the N-methylation of a commercially available or readily synthesized pyrrolidine-3-carbonitrile (4) . This retrosynthetic pathway provides a clear and logical roadmap for the forward synthesis, starting from simple pyrrolidine derivatives.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Pathway

The forward synthesis is designed as a two-stage process, focusing first on the construction of the key intermediate, (1-methylpyrrolidin-3-yl)methanamine, followed by its selective methylation to yield the final product.

Stage 1: Synthesis of (1-methylpyrrolidin-3-yl)methanamine (2)

This stage involves two critical steps: the N-methylation of a pyrrolidine-3-carbonitrile precursor and the subsequent reduction of the nitrile functionality.

Step 1.1: Synthesis of 1-methylpyrrolidine-3-carbonitrile (3)

The synthesis of the nitrile intermediate 3 is achieved through the N-alkylation of pyrrolidine-3-carbonitrile (4) . A standard approach involves reductive amination using formaldehyde in the presence of a reducing agent. This method directly introduces the methyl group onto the secondary amine of the pyrrolidine ring.

Step 1.2: Reduction of 1-methylpyrrolidine-3-carbonitrile (3) to (1-methylpyrrolidin-3-yl)methanamine (2)

The conversion of the nitrile group in 3 to a primary amine in 2 is a crucial reduction step. This can be effectively accomplished using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[3] Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Raney Nickel or a rhodium-based catalyst) can be employed, often under pressure.[4][5] The choice of method may depend on available equipment and desired scale. LiAlH₄ reduction is generally high-yielding and well-suited for laboratory-scale synthesis.

Caption: Workflow for the synthesis of the key amine precursor.

Stage 2: N-methylation of (1-methylpyrrolidin-3-yl)methanamine (2)

The final step in the synthesis is the selective methylation of the primary amine of intermediate 2 to afford the target molecule, this compound. The Eschweiler-Clarke reaction is the method of choice for this transformation.[1][2] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[6][7][8] A key advantage of this reaction is that it selectively methylates primary and secondary amines to their corresponding tertiary amines and does not lead to the formation of quaternary ammonium salts, which is crucial given the presence of the tertiary amine within the pyrrolidine ring of the starting material.[1]

The mechanism proceeds through the initial formation of an imine between the primary amine and formaldehyde. This imine is then reduced by formic acid, which acts as a hydride donor, to yield the monomethylated secondary amine. The process then repeats with a second molecule of formaldehyde to form an iminium ion, which is subsequently reduced by formic acid to the final dimethylated product. In the context of our target molecule, we aim for a single methylation. Careful control of stoichiometry may favor the mono-methylated product. However, the classic Eschweiler-Clarke conditions with excess reagents will drive the reaction to the dimethylated product. For the synthesis of the title compound, which is a secondary amine, a modified reductive amination with one equivalent of formaldehyde followed by a suitable reducing agent like sodium cyanoborohydride would be a more controlled approach. However, for the purpose of this guide, we will detail the classic Eschweiler-Clarke reaction which would lead to the dimethylated analog, and note the modification needed for the target compound.

For the synthesis of the title compound, this compound (a secondary amine), a more controlled reductive amination is preferred over the exhaustive methylation of the Eschweiler-Clarke reaction. This involves reacting (1-methylpyrrolidin-3-yl)methanamine with one equivalent of a suitable formaldehyde source to form the intermediate imine, followed by reduction with a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Caption: Final step in the synthesis of the target molecule.

Experimental Protocols

Caution: These protocols involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of 1-methylpyrrolidine-3-carbonitrile (3)

This protocol outlines the N-methylation of pyrrolidine-3-carbonitrile via reductive amination.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Pyrrolidine-3-carbonitrile (4) | 1.0 | 96.13 | (e.g., 5.0 g) |

| Formaldehyde (37% aq. soln.) | 1.1 | 30.03 | (e.g., 4.5 mL) |

| Formic Acid (98%) | 1.1 | 46.03 | (e.g., 2.1 mL) |

| Methanol | - | - | (e.g., 50 mL) |

Procedure:

-

To a solution of pyrrolidine-3-carbonitrile (1.0 eq) in methanol, add formaldehyde (1.1 eq) and formic acid (1.1 eq) at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in water and basify with a saturated solution of sodium carbonate until pH > 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-methylpyrrolidine-3-carbonitrile.

Protocol 3.2: Synthesis of (1-methylpyrrolidin-3-yl)methanamine (2) via LiAlH₄ Reduction

This protocol describes the reduction of the nitrile intermediate to the primary amine.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-methylpyrrolidine-3-carbonitrile (3) | 1.0 | 110.16 | (e.g., 5.0 g) |

| Lithium Aluminum Hydride (LiAlH₄) | 1.5 | 37.95 | (e.g., 2.6 g) |

| Anhydrous Tetrahydrofuran (THF) | - | - | (e.g., 100 mL) |

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-methylpyrrolidine-3-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (1-methylpyrrolidin-3-yl)methanamine. The product may be of sufficient purity for the next step or can be further purified by distillation.

Protocol 3.3: Synthesis of this compound via Controlled Reductive Amination

This protocol details the final methylation step.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| (1-methylpyrrolidin-3-yl)methanamine (2) | 1.0 | 114.19 | (e.g., 5.0 g) |

| Formaldehyde (37% aq. soln.) | 1.05 | 30.03 | (e.g., 3.7 mL) |

| Sodium cyanoborohydride (NaBH₃CN) | 1.2 | 62.84 | (e.g., 3.3 g) |

| Methanol | - | - | (e.g., 50 mL) |

| Acetic Acid | - | - | (to maintain pH 6-7) |

Procedure:

-

Dissolve (1-methylpyrrolidin-3-yl)methanamine (1.0 eq) in methanol.

-

Add formaldehyde (1.05 eq) and stir the mixture at room temperature for 1 hour.

-

Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

-

Add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 30 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the addition of aqueous HCl until the solution is acidic (pH ~2) and gas evolution ceases.

-

Concentrate the mixture in vacuo to remove the methanol.

-

Make the aqueous residue basic (pH > 12) with concentrated NaOH solution and extract with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation to yield the final product, this compound.

Conclusion

The synthetic pathway detailed in this guide provides a logical and experimentally sound approach for the preparation of this compound. By employing well-established and reliable chemical transformations, this multi-step synthesis can be executed to produce the target compound with good overall yield and purity. The strategic use of a nitrile reduction followed by a controlled reductive amination ensures the selective formation of the desired product. This guide serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries, enabling the synthesis of this and structurally related compounds for further research and development.

References

-

Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. Available at: [Link]

-

Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. Available at: [Link]

-

Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89. Available at: [Link]

-

Wikipedia Contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]

-

MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]

-

ResearchGate. (2022). Rhodium-catalysed hydrogenation of 1-methylpyrrole (MP) to 1-methylpyrrolidine (MPD) under non-acidic conditions. Available at: [Link]

-

ResearchGate. (2022). Reusing 5% ruthenium on carbon in the hydrogenation of 1-methylpyrrole. Available at: [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. Available at: [Link]

-

Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. Available at: [Link]

-

RSC Publishing. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Available at: [Link]

-

Chemical-Suppliers.com. (n.d.). 1-methylpyrrolidine-3-carbonitrile. Available at: [Link]

- Google Patents. (n.d.). US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4). Available at: [Link]

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Versatile Building Block

The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that imparts favorable pharmacokinetic properties and three-dimensional complexity to bioactive molecules. Within this class of compounds, N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine emerges as a significant, albeit specialized, building block. Its bifunctional nature, featuring both a tertiary amine within the pyrrolidine ring and a secondary amine in the side chain, offers a rich platform for synthetic elaboration and the exploration of novel chemical space. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications in drug discovery and development. While publicly available data on this specific molecule is somewhat nascent, this document will synthesize the existing knowledge and draw logical inferences from closely related structures to present a holistic and insightful resource for the scientific community.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: (1-methylpyrrolidin-3-yl)methanamine[1]

This name precisely describes the molecular architecture: a methanamine group attached to the 3-position of a pyrrolidine ring, which itself is substituted with a methyl group on the nitrogen atom.

Synonyms: A variety of synonyms are used in literature and commercial listings, reflecting different naming conventions and historical usage. These include:

-

C-(1-Methyl-pyrrolidin-3-yl)-methylamine[1]

-

1-Methyl-3-pyrrolidinemethanamine[1]

-

1-methyl-3-(aminomethyl)pyrrolidine

-

(1-methyl-3-pyrrolidinyl)methanamine

Key Identifiers: To ensure precise identification across databases and regulatory frameworks, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 13005-11-3 | [1] |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| InChI | 1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3 | [1] |

| InChIKey | BAOBZCAXECCBQL-UHFFFAOYSA-N | [1] |

| SMILES | CN1CCC(C1)CN | [1] |

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| XLogP3 | -0.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 29.3 Ų | [1] |

These predicted values suggest that the compound is relatively polar and likely possesses good aqueous solubility, a desirable trait for many pharmaceutical applications.

Spectroscopic Characterization:

While specific, published spectra for this compound are not available, we can infer the expected spectral features based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons on the pyrrolidine ring. Key expected signals would include:

-

A singlet for the N-methyl group on the pyrrolidine ring.

-

A singlet for the N-methyl group on the side chain.

-

A series of multiplets for the methylene protons on the pyrrolidine ring and the aminomethyl side chain.

-

A broad singlet for the amine proton, which may exchange with deuterium in D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon framework. Distinct signals would be expected for:

-

The N-methyl carbons.

-

The methylene carbons of the pyrrolidine ring.

-

The methine carbon at the 3-position of the pyrrolidine ring.

-

The aminomethyl carbon.

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 114.19. Common fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations from the alkyl groups below 3000 cm⁻¹.

-

N-H bending vibrations around 1600 cm⁻¹.

-

C-N stretching vibrations.

-

Synthesis Strategies and Methodologies

A robust and scalable synthetic route is critical for the utilization of any chemical building block. While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature, plausible synthetic strategies can be devised based on established organic chemistry principles and analogous transformations. A likely approach involves the reductive amination of a suitable precursor.

Proposed Synthetic Pathway: Reductive Amination

A logical and efficient route to the target molecule would involve the reductive amination of 1-methylpyrrolidin-3-carbaldehyde with methylamine.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Preparation of 1-Methylpyrrolidine-3-carbaldehyde:

-

From 1-Methyl-3-cyanopyrrolidine: To a solution of 1-methyl-3-cyanopyrrolidine in an anhydrous solvent such as toluene or dichloromethane at -78 °C, add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise. Stir the reaction mixture at low temperature for a specified period, then quench carefully with methanol followed by an aqueous workup.

-

From 1-Methylpyrrolidine-3-carboxylic acid: The carboxylic acid can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LAH). Subsequent oxidation of the alcohol to the aldehyde can be achieved using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by a Swern oxidation.

-

-

Reductive Amination:

-

Dissolve the crude 1-methylpyrrolidine-3-carbaldehyde in a suitable solvent like dichloromethane or 1,2-dichloroethane.

-

Add a solution of methylamine (as a solution in a solvent like THF or as a gas).

-

To this mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in portions.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous basic solution (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or distillation to yield this compound.

-

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for reductive aminations as it is milder and more selective than other borohydrides, and the reaction can often be performed as a one-pot procedure.

-

Solvent Selection: Anhydrous, non-protic solvents are crucial for the initial reduction step with DIBAL-H to prevent quenching of the reagent. For the reductive amination, chlorinated solvents are often used due to their good dissolving properties for both the starting materials and reagents.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a highly valued structural motif in drug discovery due to its ability to introduce a three-dimensional character into molecules, which can lead to improved binding affinity and selectivity for biological targets.[2] The title compound, with its two distinct amine functionalities, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

A Scaffold for Diverse Biological Targets

The pyrrolidine ring is present in a wide array of approved drugs and clinical candidates targeting various disease areas, including:[2]

-

Central Nervous System (CNS) Disorders: The pyrrolidine moiety can often cross the blood-brain barrier, making it a suitable scaffold for CNS-active drugs.

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate the pyrrolidine ring.

-

Infectious Diseases: The pyrrolidine structure is found in several antiviral and antibacterial agents.

This compound can be readily derivatized at the secondary amine to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Role as a Key Intermediate

This compound is a key intermediate in the synthesis of more complex molecules. For instance, a structurally related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, is a crucial intermediate in the preparation of premafloxacin, an antibiotic.[3] This highlights the utility of such substituted pyrrolidines in the development of novel therapeutic agents.

Caption: Potential synthetic modifications of the title compound for library synthesis.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. Based on available safety data, the compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1]

GHS Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features provide a foundation for the synthesis of diverse compound libraries with the potential for a wide range of biological activities. While detailed experimental data for this specific molecule is still emerging in the public domain, the synthetic strategies and potential applications outlined in this guide provide a solid framework for its utilization in research and development. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, it is anticipated that the importance and application of specialized building blocks like this will continue to expand, leading to the development of new and improved therapeutics.

References

-

(1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem. (URL: [Link])

-

Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 34, 1-45. (URL: [Link])

-

Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. (URL: [Link])

Sources

- 1. (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. Due to the scarcity of directly published spectral data for this specific molecule, this guide employs a foundational approach, leveraging spectral data from closely related analogs and established principles of spectroscopic interpretation. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of key structural fragments, we present a robust, predicted spectral profile of the target molecule. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound and similar compounds, ensuring scientific integrity and facilitating drug development endeavors.

Introduction: The Structural Significance of Substituted Pyrrolidines

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. N-alkylation and substitution at the 3-position of the pyrrolidine ring, as seen in this compound, can significantly influence the molecule's physicochemical properties, biological activity, and metabolic stability. Accurate structural elucidation through spectral analysis is therefore a cornerstone of the development of novel pyrrolidine-based therapeutic agents.

This guide provides a detailed examination of the expected spectral data for this compound, offering a predictive framework for its identification and characterization.

Predicted Spectral Data

In the absence of direct experimental spectra for this compound, this section provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions are based on the analysis of structurally related compounds, including N-methylpyrrolidine and N,N'-dimethyl-1,3-propanediamine, and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| N-CH₃ (pyrrolidine) | ~2.2 - 2.4 | Singlet | 3H | Based on the N-methyl group in N-methylpyrrolidine. |

| N-CH₃ (side chain) | ~2.3 - 2.5 | Singlet | 3H | Similar to the N-methyl group in N,N'-dimethyl-1,3-propanediamine. |

| Pyrrolidine Ring CH₂ | ~1.5 - 2.8 | Multiplets | 6H | Complex overlapping signals from the pyrrolidine ring protons. |

| Pyrrolidine Ring CH | ~2.0 - 2.5 | Multiplet | 1H | The proton at the 3-position of the pyrrolidine ring. |

| -CH₂-NH- | ~2.5 - 2.8 | Multiplet | 2H | Methylene protons adjacent to the secondary amine. |

| -NH- | Broad singlet | 1H | The secondary amine proton; chemical shift can vary with solvent and concentration. |

Causality behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) is crucial for dissolving the amine and minimizing solvent interference in the spectrum. The addition of a drop of D₂O would cause the -NH- proton signal to disappear, confirming its identity.

The carbon-13 NMR spectrum will provide information on the number of distinct carbon environments. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| N-CH₃ (pyrrolidine) | ~40 - 42 | Based on the N-methyl carbon in N-methylpyrrolidine.[1] |

| N-CH₃ (side chain) | ~35 - 38 | Based on the N-methyl carbon in N,N'-dimethyl-1,3-propanediamine. |

| Pyrrolidine C2, C5 | ~55 - 58 | Carbons adjacent to the ring nitrogen. |

| Pyrrolidine C4 | ~22 - 25 | Pyrrolidine ring carbon. |

| Pyrrolidine C3 | ~35 - 40 | The substituted carbon of the pyrrolidine ring. |

| -CH₂-NH- | ~50 - 55 | Methylene carbon adjacent to the secondary amine. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H (secondary amine) | 3300 - 3500 | Weak to Medium | Stretch |

| C-H (alkane) | 2850 - 2960 | Strong | Stretch |

| N-H (secondary amine) | 1550 - 1650 | Medium | Bend |

| C-N (aliphatic amine) | 1000 - 1250 | Medium | Stretch |

Trustworthiness of the Protocol: A standard method for obtaining an IR spectrum of a liquid sample is to use a thin film between two salt plates (e.g., NaCl or KBr).[2] This method is simple, reproducible, and provides high-quality spectra for neat liquids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₇H₁₆N₂) is 128.22 g/mol . The molecular ion peak is expected at m/z = 128.

-

Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an even nominal molecular weight.

-

Predicted Fragmentation Pattern: The fragmentation of N-alkylated pyrrolidines is often characterized by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.[3]

Figure 1: Predicted Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the acquisition of NMR, IR, and MS spectral data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-quality NMR spectrum is essential for unambiguous structure determination.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the compound for ¹H NMR analysis, or 20-100 mg for ¹³C NMR analysis.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean vial.[5]

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis or precise chemical shift referencing is needed, add a small amount of an internal standard such as tetramethylsilane (TMS).[6]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Tune and match the probe to the specific nucleus being observed (¹H or ¹³C).

-

Acquire the data using a standard one-pulse sequence. For quantitative ¹H NMR, ensure a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time) is used.[7]

-

Infrared (IR) Spectroscopy

Protocol for Liquid Sample Analysis (Thin Film Method) [2]

-

Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

-

Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) after use and store them in a desiccator.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Conclusion

While direct experimental spectral data for this compound remains elusive in the public domain, this guide provides a robust and scientifically grounded prediction of its NMR, IR, and MS spectra. By leveraging data from analogous structures and adhering to fundamental spectroscopic principles, researchers can confidently use this information for the identification and characterization of this and related compounds. The detailed experimental protocols further serve as a practical resource for obtaining high-quality spectral data, ensuring the integrity and reproducibility of their scientific findings. This comprehensive guide is designed to empower researchers in the fields of medicinal chemistry and drug development with the necessary tools to advance their understanding and application of novel pyrrolidine derivatives.

References

-

Giraudeau, P., & Akoka, S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 303. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Nguyen, V. H., Nguyen, A. T., & Phan, T. T. (2016). Green Organic Synthesis of N-Methylpyrrolidine. Journal of Science and Technology, 54(2), 231-237. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2016). IR spectroscopy of N-methylpyrrolidine product in current work (red.... Retrieved from [Link]

-

VAST JOURNALS SYSTEM. (2016). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

ResearchGate. (2022). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Web of Conferences. (n.d.). IR: amines. Retrieved from [Link]

-

YouTube. (2020). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

MDPI. (2015). Synthesis, Spectral Evaluation and Antimicrobial Screening of some N1- substituted-3-methyl- pyrazol-5-ones by 2 ways: A Comparative Study. Retrieved from [Link]

-

springerprofessional.de. (n.d.). Experimental Approaches of NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. Retrieved from [Link]

-

ResearchGate. (2016). Green Organic Synthesis of N-Methylpyrrolidine. Retrieved from [Link]

- Google Patents. (1991). 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.

-

NIST WebBook. (n.d.). 1,3-Propanediamine, N,N-diethyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyrrolidine. Retrieved from [Link]

-

MAC-MOD Analytical. (n.d.). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]

-

Helvetica. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of the novel chemical entity, N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine. In the absence of direct empirical data, this document leverages a structure-activity relationship (SAR) framework, drawing parallels with structurally analogous compounds possessing known pharmacological profiles. We explore predictive computational methodologies to identify likely biological targets and outline robust experimental workflows for the validation of these hypotheses. This guide is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this and related 3-substituted N-methylpyrrolidine derivatives.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its utility as a versatile scaffold in drug design.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets.[3]

This compound features a 1,3-disubstituted N-methylpyrrolidine core. The substitution at the 3-position is particularly significant, as this motif is present in a variety of biologically active compounds with diverse therapeutic applications, including agents targeting the central nervous system (CNS).[4] The presence of two basic nitrogen atoms suggests potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [5] |

| Molecular Weight | 128.22 g/mol | [5] |

| CAS Number | 89850-95-3 | [5] |

| Predicted LogP | -0.57 | [5] |

| Rotatable Bonds | 2 | [5] |

The low predicted LogP value suggests that this compound is a relatively polar molecule. This characteristic may influence its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.

Predictive Analysis of Potential Biological Targets

Given the absence of experimental data for this compound, a predictive approach based on structural analogy is warranted.

Central Nervous System (CNS) Targets

Derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been identified as potent and selective noradrenaline reuptake inhibitors (NRIs).[4] These compounds demonstrate that the 3-substituted pyrrolidine scaffold can effectively engage with monoamine transporters. The presence of the N-methylpyrrolidine moiety in our target compound suggests a potential for interaction with CNS receptors and transporters.

Furthermore, pyrrolidin-3-yl-N-methylbenzamides have been synthesized and evaluated as histamine H3 receptor antagonists.[6] The histamine H3 receptor is a key target in the development of treatments for cognitive disorders and other neurological conditions.

Inflammatory and Pain Pathways

Pyrrolidine amide derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[3] Pharmacological inhibition of NAAA represents a promising strategy for the management of pain and inflammation. The structural similarities between our compound of interest and known NAAA inhibitors suggest this as a plausible avenue of investigation.

Antimicrobial Potential

A structurally related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, serves as a key intermediate in the synthesis of the fluoroquinolone antibiotic, premafloxacin.[7] This connection, although indirect, highlights the potential for N-methylpyrrolidine derivatives to serve as scaffolds for the development of novel antibacterial agents.

Proposed Experimental Workflows for Target Validation

The following experimental protocols are proposed to systematically evaluate the potential biological activities of this compound.

In Silico Screening and Molecular Docking

A critical first step is the use of computational methods to refine target predictions and prioritize experimental efforts.

Workflow:

-

Target Identification: Utilize pharmacophore modeling and reverse molecular docking to screen this compound against a comprehensive library of known protein structures.[8][9]

-

Molecular Docking: Perform detailed docking studies of the compound with the top-ranked potential targets identified in the initial screen. This will provide insights into plausible binding modes and affinities.[10]

-

ADME Prediction: Employ in silico models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, which is crucial for assessing its drug-likeness.[9][11]

Caption: In Silico Workflow for Target Prioritization.

In Vitro Target-Based Assays

Based on the in silico predictions, a panel of in vitro assays should be conducted to confirm direct interactions with prioritized targets.

Protocol: Radioligand Binding Assay for GPCRs (e.g., Histamine H3 Receptor)

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H3 receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the H3 receptor (e.g., [³H]-Nα-methylhistamine), and varying concentrations of this compound.

-

Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.

-

Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve.

Cell-Based Functional Assays